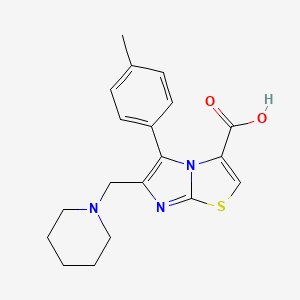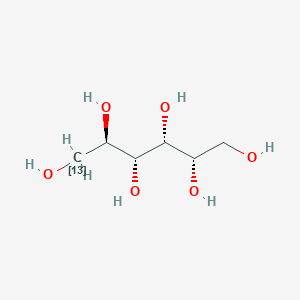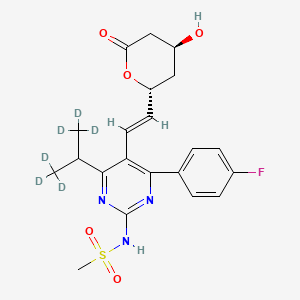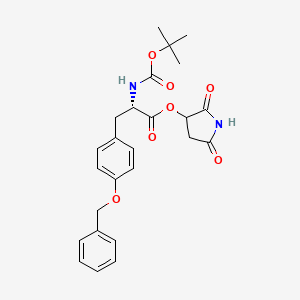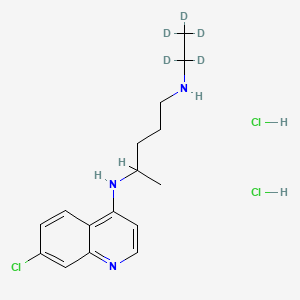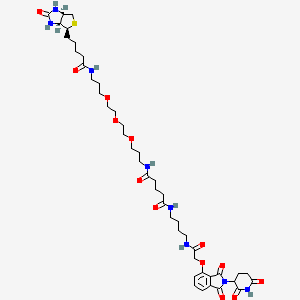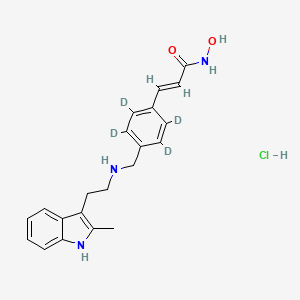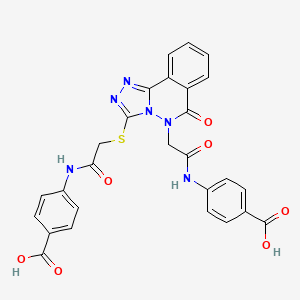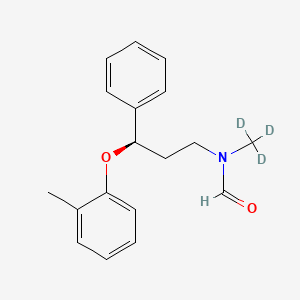
N-Formyl atomoxetine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl atomoxetine-d3 is a deuterated form of N-Formyl atomoxetine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can enhance the stability and alter the pharmacokinetic properties of the compound. This compound is primarily used in scientific research, particularly in the study of metabolic pathways and drug interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl atomoxetine-d3 involves the N-formylation of atomoxetine-d3. This process typically uses formylating agents such as formic acid or formic acid derivatives. The reaction is often catalyzed by metal-based catalysts or nanocatalysts in eco-friendly media, including water, polyethylene glycol, and ionic liquids .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of heterogeneous nanocatalysts is preferred due to their thermal stability, reusability, and high catalytic performance. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-Formyl atomoxetine-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield this compound hydride .
Applications De Recherche Scientifique
N-Formyl atomoxetine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and drug interactions.
Biology: Employed in the study of biological processes involving formyl peptide receptors.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
N-Formyl atomoxetine-d3 exerts its effects by inhibiting the norepinephrine transporter, preventing the reuptake of norepinephrine in the brain. This leads to increased levels of norepinephrine and dopamine in the prefrontal cortex, which is beneficial in the treatment of ADHD. The compound also interacts with the serotonin transporter and blocks the N-methyl-D-aspartate receptor, indicating a role in the glutamatergic system .
Comparaison Avec Des Composés Similaires
N-Formyl-Met-Leu-Phe: A chemotactic peptide and specific ligand of formyl peptide receptor.
N-Formyl-Met-Leu-Phe-Lys: A peptide that acts as a potent and selective agonist of formyl peptide receptor 1.
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys: A formyl peptide receptor agonist.
Uniqueness: N-Formyl atomoxetine-d3 is unique due to its deuterium incorporation, which enhances its stability and alters its pharmacokinetic properties. This makes it particularly valuable in research settings where precise and stable isotopic labeling is required.
Propriétés
Formule moléculaire |
C18H21NO2 |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]-N-(trideuteriomethyl)formamide |
InChI |
InChI=1S/C18H21NO2/c1-15-8-6-7-11-17(15)21-18(12-13-19(2)14-20)16-9-4-3-5-10-16/h3-11,14,18H,12-13H2,1-2H3/t18-/m1/s1/i2D3 |
Clé InChI |
UIZPUNCNSJQPGS-IATFMEIASA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2C)C=O |
SMILES canonique |
CC1=CC=CC=C1OC(CCN(C)C=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)
